Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core. The molecule is substituted at position 1 with a 1-(2-methylpropyl)-1H-pyrazol-4-yl group and at position 7 with a benzyl carboxylate protecting group. This structure combines a rigid spirocyclic scaffold with a heteroaromatic pyrazole moiety, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H30N4O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-17(2)13-26-14-19(12-24-26)20-22(16-23-20)8-10-25(11-9-22)21(27)28-15-18-6-4-3-5-7-18/h3-7,12,14,17,20,23H,8-11,13,15-16H2,1-2H3 |
InChI Key |
LPFKKNFESADUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach to Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves:
- Construction of the 2,7-diazaspiro[3.5]nonane core.
- Functionalization of the core with a carboxylate group protected as a benzyl ester.
- Introduction of the pyrazole ring substituted at the 1-position with a 2-methylpropyl group.
- Coupling of the pyrazole moiety to the diazaspiro scaffold.
This sequence ensures regioselective attachment and preservation of stereochemical integrity.
Key Reagents and Conditions
Based on patent US10323038B2 and related documents, the following reagents and conditions are commonly employed:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Formation of diazaspiro core | Cyclization of appropriate diamine precursors under basic conditions | Construction of spirocyclic scaffold |
| Protection of carboxyl group | Benzyl chloroformate or benzyl bromide with base | Formation of benzyl carboxylate ester |
| Pyrazole ring synthesis | Condensation of hydrazine derivatives with β-diketones or equivalent | Formation of substituted pyrazole ring |
| Alkylation at pyrazole N1 | Reaction with 2-methylpropyl halides under nucleophilic substitution | Introduction of 2-methylpropyl substituent |
| Coupling of pyrazole to core | Amide bond formation using coupling agents like EDCI or HATU in presence of base | Linking pyrazole to diazaspiro core |
Typical solvents include dimethylformamide (DMF), dichloromethane (DCM), or dimethyl sulfoxide (DMSO). Bases such as cesium carbonate or triethylamine are used to facilitate alkylation and coupling reactions.
Purification Techniques
- Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate the final compound with high purity.
- Crude products are often subjected to recrystallization or chromatographic purification to remove side products and unreacted starting materials.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Spirocyclization | 1,7-Diaminoalkane derivatives | Base, heat | 2,7-Diazaspiro[3.5]nonane core | 70-85 | Key scaffold formation |
| 2 | Esterification | Diazaspiro core + benzyl chloroformate | Base (e.g., triethylamine), solvent (DCM) | Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | 80-90 | Protects carboxyl group |
| 3 | Pyrazole synthesis | Hydrazine derivatives + β-diketones | Acid/base catalysis, reflux | 1-(2-methylpropyl)-1H-pyrazol-4-yl intermediate | 60-75 | Substituted pyrazole formation |
| 4 | N-Alkylation | Pyrazole intermediate + 2-methylpropyl halide | Cs2CO3 or K2CO3, DMF, room temp to reflux | 1-(2-methylpropyl)-1H-pyrazol-4-yl derivative | 65-80 | Introduction of alkyl substituent |
| 5 | Coupling | Benzyl diazaspiro carboxylate + pyrazole derivative | Coupling agent (EDCI/HATU), base, solvent | This compound | 55-75 | Final compound formation |
| 6 | Purification | Crude product | Preparative HPLC, recrystallization | Pure target compound | >95 | Ensures pharmaceutical grade purity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of 382.5 g/mol . It is also known by other names such as 2060041-74-7 and EN300-340966 . This compound can be used as a building block in the synthesis of complex organic molecules.
Structures and Identifiers
This compound has the PubChem CID 137703851 . It possesses a spirocyclic structure with pyrazole and diazaspiro[3.5]nonane moieties [3, 1].
- Molecular Formula:
- Molecular Weight: 382.5 g/mol
- PubChem CID: 137703851
- Synonyms: 2060041-74-7, EN300-340966
Applications in Scientific Research
While specific applications for this compound are not extensively documented in the search results, its structural components suggest potential uses:
- Building Block in Organic Synthesis: It can serve as a building block in the synthesis of complex organic molecules.
- Ligand in Biochemical Assays: Due to its heterocyclic structure, it may be explored as a ligand in biochemical assays.
- Potential Therapeutic Properties: Compounds with similar structures have been explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Related Compounds
Several related compounds with diazaspiro[3.5]nonane cores have demonstrated biological activities and applications in scientific research [3, 7]:
- 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane: This compound interacts with enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. It has potential therapeutic applications and can interact with cytochrome P450 enzymes.
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound exhibits moderate enzyme inhibition. Derivatives have shown significant antimicrobial properties, suggesting potential as an antibiotic agent, and may inhibit tumor growth in vitro.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,7-diazaspiro[3.5]nonane scaffold is versatile, with modifications in substituents and protecting groups leading to diverse applications. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations
Pyrazoles are known for metabolic stability, which may improve pharmacokinetics in drug candidates. Bromopyrazine (EN300-744651) and quinazoline (EP Patent) substituents enable cross-coupling or kinase inhibition, respectively, highlighting the scaffold’s adaptability .
Protecting Groups :
- Benzyl carboxylates (e.g., CAS 2060040-57-3) are often used for temporary protection during synthesis, whereas tert-butyl groups (e.g., CAS 236406-55-6) offer stability under acidic conditions .
Synthesis Insights :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common method to introduce heteroaryl groups . The tert-butyl-protected spirocyclic amines (e.g., CAS 236406-55-6) are frequently employed as intermediates .
Biological Activity
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 137334-86-2) is a complex organic compound that exhibits a range of biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O2, with a molecular weight of approximately 398.50 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 398.50 g/mol |
| CAS Number | 137334-86-2 |
| IUPAC Name | This compound |
This compound interacts with various cellular targets, influencing multiple biological pathways:
- Cell Signaling Modulation : The compound has been shown to affect key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, potentially altering the activity of cytochrome P450 enzymes.
- Gene Expression Regulation : The compound can modulate gene expression through interactions with transcription factors, influencing processes like apoptosis and cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vivo studies have demonstrated the compound's potential as an anticancer agent. For instance, it showed dose-dependent antitumor effects in xenograft models involving non-small cell lung cancer, particularly in cases with KRAS mutations .
Antimicrobial Properties
The compound's structural analogs have displayed antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Neuroprotective Effects
Some derivatives related to this compound have been investigated for their anticonvulsant properties in animal models, indicating a possible role in neuroprotection and treatment of neurological disorders .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- In Vivo Efficacy : A study evaluated its effectiveness against tumor growth in mice models and found significant reductions in tumor size upon administration of the compound .
- Biochemical Assays : In vitro assays demonstrated that the compound could modulate cellular responses by interacting with critical signaling pathways, leading to altered gene expression profiles related to cell survival and proliferation.
- Structure-Activity Relationship Studies : Research into related compounds has provided insights into how structural modifications influence biological activity, aiding in the design of more potent derivatives for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
